2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol
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Overview
Description
2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is a compound that features a unique structure combining indole and phenol moieties. Indole derivatives are known for their significant biological activities and are prevalent in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol typically involves the condensation of indole derivatives with chlorophenol under acidic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction between indole and chlorophenol . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole rings .
Scientific Research Applications
2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its potential use in anticancer therapies . The phenolic group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane: Similar structure but lacks the chlorophenol group.
Indole-3-carbinol: Contains an indole moiety but with a different substitution pattern.
4-chlorophenol: Contains the chlorophenol group but lacks the indole moiety.
Uniqueness
2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol is unique due to the combination of indole and chlorophenol moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H17ClN2O |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H17ClN2O/c24-14-9-10-22(27)17(11-14)23(18-12-25-20-7-3-1-5-15(18)20)19-13-26-21-8-4-2-6-16(19)21/h1-13,23,25-27H |
InChI Key |
HTCSGJSJNDCKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)Cl)O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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